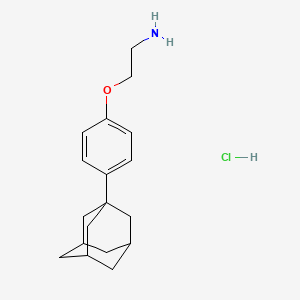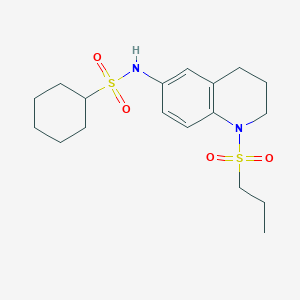
2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18FN3O3S and its molecular weight is 339.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cyclooxygenase-2 Inhibition and Anti-inflammatory Activity
A significant area of research involving 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide derivatives focuses on their potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds, particularly those with a fluorinated benzenesulfonamide moiety, have shown selectivity and potency for COX-2 inhibition, which plays a crucial role in inflammation and pain. For instance, the synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties have demonstrated promising COX-2 inhibitory activities, leading to the identification of compounds with potential anti-inflammatory effects in vivo (Pal et al., 2003).
Metal Ion Sensing
Another research avenue explores the use of pyrazoline derivatives, including those with benzenesulfonamide groups, for metal ion sensing applications. These compounds have been utilized for selective fluorometric detection of metal ions, such as Hg^2+, demonstrating their potential as non-toxic and effective sensors. The ability of these derivatives to selectively interact with specific metal ions without interference from other ions in the environment underscores their utility in environmental monitoring and analysis (Bozkurt & Gul, 2018).
Antidiabetic Agents
Research on fluorinated pyrazoles and benzenesulfonylurea derivatives has uncovered their hypoglycemic properties, indicating their potential as antidiabetic agents. These studies involve synthesizing and testing various compounds for their ability to modulate blood sugar levels, with some showing significant activity in preliminary screenings. The development of these compounds is driven by the need for new therapeutic options for managing diabetes mellitus (Faidallah et al., 2016).
Herbicidal Activity
Derivatives of 2-pyrazolines, including those with benzenesulfonamide frameworks, have been identified as possessing herbicidal activity. These compounds offer a new approach to controlling weed species, particularly dicotyledonous weeds, by interfering with the biosynthesis of branched-chain amino acids. This line of research highlights the potential of these compounds in agricultural applications to enhance crop protection and yield (Eussen et al., 1990).
Anticancer Research
The investigation into benzenesulfonamide derivatives also extends to anticancer research, where compounds have been synthesized and tested for their ability to inhibit carbonic anhydrase isoforms relevant to cancer progression. Certain derivatives have demonstrated promising cytotoxic activities against tumor cells, indicating their potential in developing new anticancer therapies (Gul et al., 2016).
特性
IUPAC Name |
2-fluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c16-14-6-1-2-7-15(14)23(20,21)18-12-9-17-19(10-12)11-13-5-3-4-8-22-13/h1-2,6-7,9-10,13,18H,3-5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFXJJQXQXLPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2661826.png)

![1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2661828.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B2661832.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2661835.png)

![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661839.png)
![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)
![4-Morpholinopyrrolo[1,2-a]quinoxaline](/img/structure/B2661842.png)
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2661843.png)

